

Technical Support Center: Crystalline Alpha-Lactose Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Lactose*

Cat. No.: *B080435*

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing and controlling amorphous content in crystalline **alpha-lactose** monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is amorphous lactose and why is its presence a concern?

A1: Amorphous lactose is a form of lactose that lacks a defined crystalline structure.^{[1][2]} Unlike its crystalline counterpart, it is thermodynamically unstable due to its higher energy state.^{[1][2]} The presence of even small amounts of amorphous content, particularly on the surface of particles, can be problematic as it is highly hygroscopic, meaning it readily absorbs moisture from the environment.^{[1][3][4][5][6][7]} This moisture absorption can lead to significant issues such as particle agglomeration, caking, and sticking during storage and processing.^{[1][3]} Furthermore, the absorbed water can act as a plasticizer, lowering the glass transition temperature (T_g) and inducing recrystallization, which can alter the physical properties and performance of the final product, such as in dry powder inhaler formulations.^{[1][3][8]}

Q2: What are the primary causes of amorphous content generation in crystalline lactose?

A2: Amorphous content is typically introduced through mechanical and thermal stresses during processing.^{[1][2]} The main culprits include:

- **Drying Processes:** Rapid drying methods like spray drying can cause dissolved lactose at the crystal surface to solidify without sufficient time to form an ordered crystalline structure.
[1][2][9] This is often referred to as Type I amorphous lactose.[1][2]
- **Comminution (Milling/Micronization):** Mechanical processes used to reduce particle size, such as sieving, milling, or micronization, apply significant energy that can disrupt the crystal lattice, creating disordered or amorphous regions on the particle surface.[1][2][10][11] This is known as Type II amorphous lactose.[1][2] Prolonged milling times and higher energy inputs generally lead to a greater degree of amorphization.[10][11][12]

Q3: How can I control or minimize the formation of amorphous content during my experiments?

A3: Minimizing amorphous content involves careful control of processing parameters and post-processing conditioning.

- **During Spray Drying:** Adjusting the humidity and temperature of the drying air can promote in-process crystallization. Increasing the difference between the particle temperature (T_p) and its glass transition temperature (T_g) can enhance the crystallization rate.[13][14] For instance, using humid air can lower the T_g while an insulated drying chamber can increase T_p , improving crystallinity.[14]
- **During Milling:** The degree of amorphization is related to the milling conditions. Optimizing parameters such as milling time, ball-to-powder mass ratio, and the energy of the milling process can help control the formation of amorphous content.[11][12] The relationship can be complex, with an initial stage dominated by particle size reduction and a later stage dominated by amorphization.[12]
- **Post-Processing Conditioning:** A highly effective method is to condition the lactose powder at a controlled relative humidity (RH) and temperature.[1][3] This allows the unstable amorphous regions to absorb moisture and convert into the more stable crystalline form before the material is used in a final formulation.[1][3] However, this process must be carefully controlled to avoid excessive particle agglomeration.[1]

Q4: What is the impact of storage conditions on amorphous lactose?

A4: Storage conditions are critical due to the unstable nature of amorphous lactose.[1][2]

Exposure to temperatures and humidity levels above the material's glass transition temperature

will cause the amorphous regions to absorb moisture and recrystallize.[1][8][15][16] This can lead to caking, lumping, and changes in powder flowability.[3] Therefore, it is crucial to store lactose under dry and cool conditions, ideally below its T_g , to suppress crystallization and maintain its physical properties over time.[1][3]

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
High amorphous content detected after milling.	Excessive mechanical energy during the milling process disrupts the crystal lattice. [10] [11] [17] Prolonged milling times or high-intensity milling increases the degree of amorphization. [11] [12]	Reduce milling time and/or intensity. Optimize the ball-to-powder ratio, as this affects the stress energy distribution in the milling jar. [12] Consider a multi-stage milling process with lower energy at each stage.
Product shows significant caking and poor flowability during storage.	The amorphous content is absorbing ambient moisture, leading to plasticization, recrystallization, and the formation of solid bridges between particles. [3] [18] This is more severe in powders with higher initial amorphous content (>10%). [18] [19]	Store the material in tightly sealed containers under low humidity and low temperature conditions to stay below the glass transition temperature. [1] Before storage, consider conditioning the powder at a controlled relative humidity to convert amorphous content to its stable crystalline form. [1] [3]
Inconsistent or unexpected results from analytical quantification of amorphous content.	Different analytical techniques measure different physical properties, which can lead to varied results. [1] [20] The amorphous content is unstable and can change over time depending on environmental exposure, so the timing of the measurement is critical. [1] [2]	Use at least two complementary analytical techniques for quantification (see Table 1). [21] Always perform the analysis at the time the material is to be used in the formulation, as data from the time of production may not be representative. [1] [2] Ensure reference standards (100% crystalline and 100% amorphous) are properly prepared and stored. [22]
Spray-dried lactose has high amorphous content and poor process yield.	Rapid drying in a spray dryer provides limited time for crystallization to occur. [14] Low outlet temperatures and	Increase the crystallization rate by raising the particle temperature (Tp) and lowering the glass transition

low humidity can result in a product that is primarily amorphous and sticky, leading to wall deposition and low yield.^[14]

temperature (T_g). This can be achieved by using humidified inlet air and an insulated drying chamber.^{[13][14]} Adjusting outlet temperature and humidity is critical; for example, an outlet RH below 3% and a temperature above 105°C can promote crystallization.^[14]

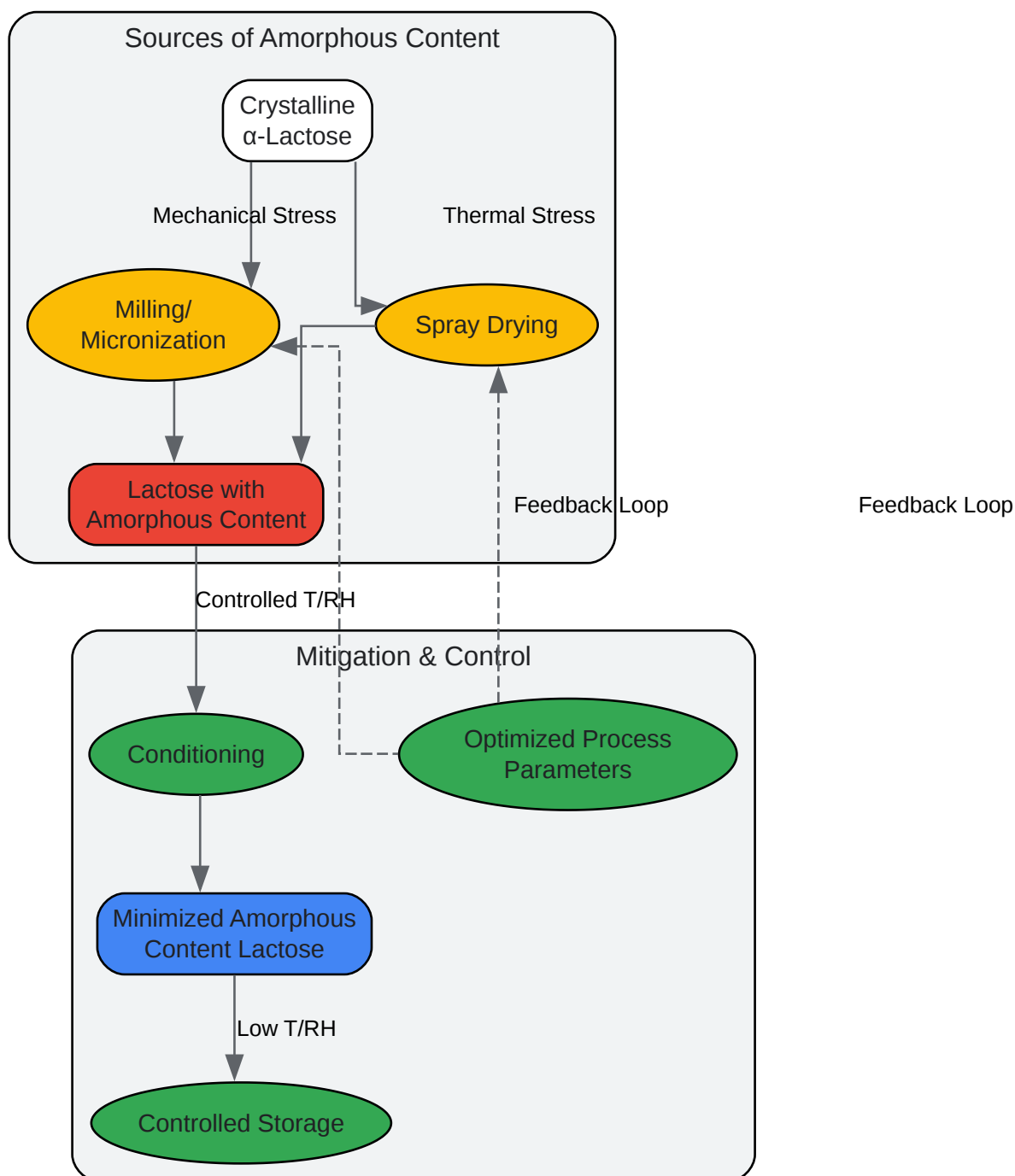
Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Quantifying Amorphous Content in Lactose

Analytical Technique	Principle of Measurement	Approximate Detection Limit (% w/w)	Key Considerations
Powder X-Ray Diffraction (PXRD)	Measures the degree of long-range molecular order. The amorphous phase contributes to a diffuse halo, while the crystalline phase produces sharp Bragg peaks.[1][20]	0.5 - 5%[22][23]	The only method that directly reveals the crystallographic nature of the material. [20] Can be improved with chemometric evaluation.[23]
Differential Scanning Calorimetry (DSC)	Measures the heat flow associated with thermal events. Can quantify the exothermic energy of recrystallization or the change in heat capacity at the glass transition (Tg).[1][21]	1 - 10%[22]	Conventional DSC can be challenging for lactose as dehydration and recrystallization events may overlap. [20] Modulated DSC (MDSC) or StepScan DSC can offer better sensitivity.[20][21]
Dynamic Vapor Sorption (DVS)	A gravimetric technique that measures moisture uptake. Amorphous lactose is more hygroscopic than crystalline lactose. Quantification can be based on recrystallization events or moisture sorption isotherms.[1][3][22][24]	~0.2%[22]	Highly sensitive method. Can distinguish between different types of amorphous content based on the RH at which they crystallize. [1] Isotherm analysis (e.g., BET fitting) can provide accurate quantification.[24]

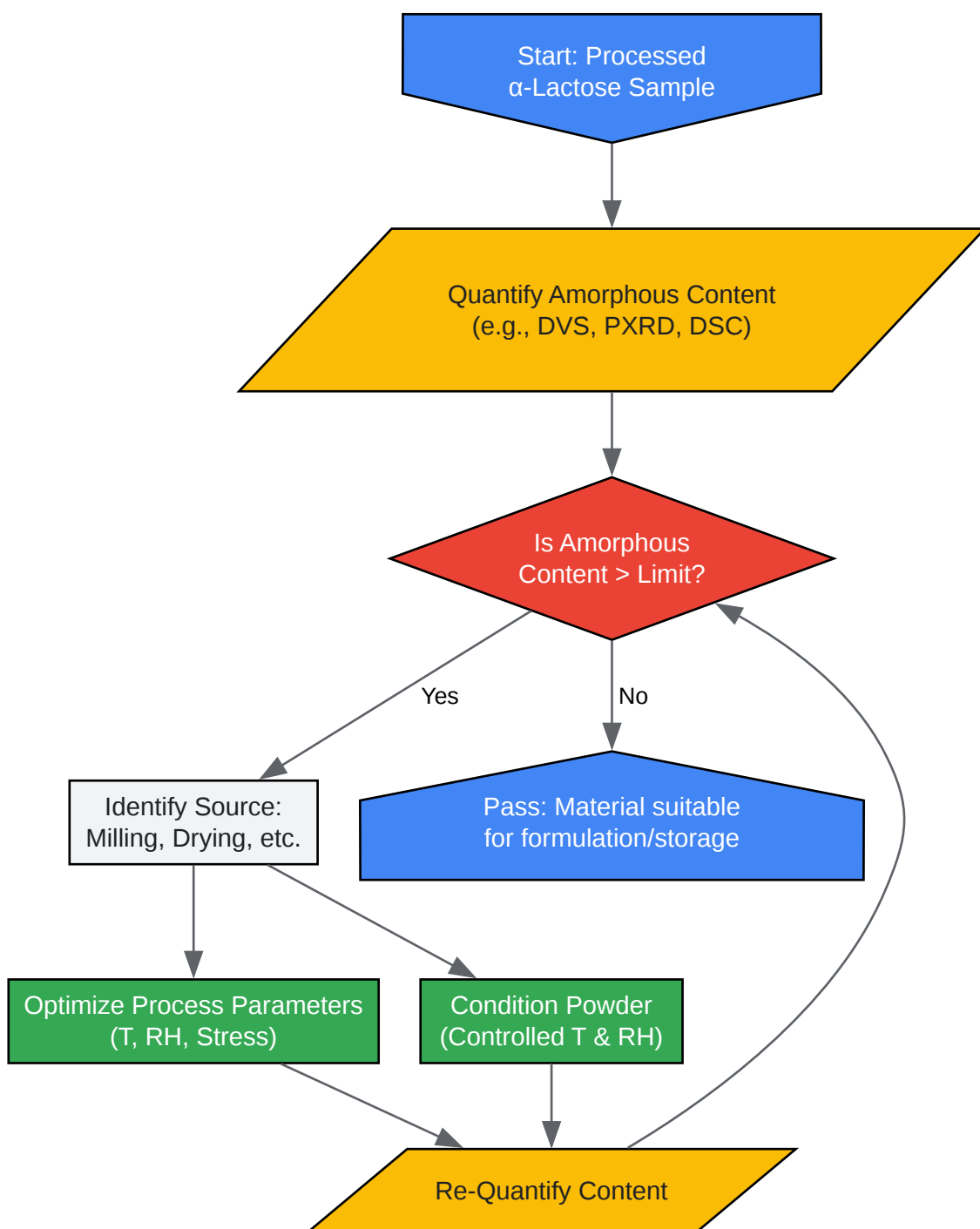
Isothermal Microcalorimetry (IMC)	Measures the heat released during the recrystallization of the amorphous phase, which is induced by exposure to a controlled humidity.[3]	~0.5% [22]	A very sensitive technique that directly measures the enthalpy of crystallization. [3]
Solution Calorimetry (SC)	Measures the difference in the heat of solution between the amorphous and crystalline states when dissolved in a solvent. [1] [21]	~1% [22]	Based on the principle that the heat of dissolution is proportional to the amorphous content. [1]
Thermal Gravimetric Analysis (TGA)	Measures changes in mass as a function of temperature. Can be used to differentiate between surface water and water of crystallization. [1] [25]	N/A for direct quantification	Often used in conjunction with DSC or DTA to provide complementary information about water content and thermal events. [25]

Visualizations



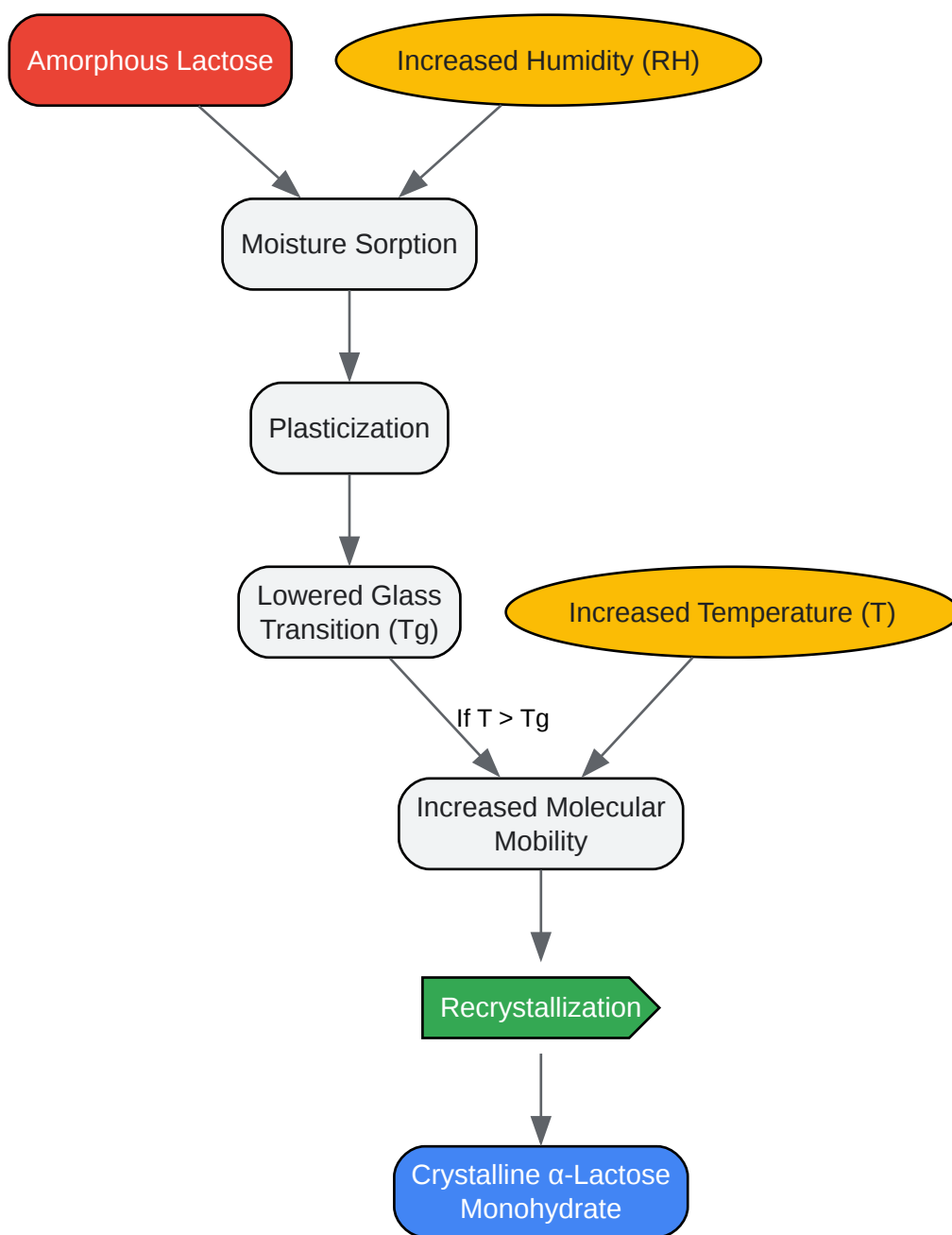
[Click to download full resolution via product page](#)

Caption: Workflow of amorphous content generation and mitigation.



[Click to download full resolution via product page](#)

Caption: Decision-making process for controlling amorphous content.



[Click to download full resolution via product page](#)

Caption: Impact of environmental factors on lactose crystallinity.

Key Experimental Protocols

Protocol 1: Quantification of Amorphous Content using Dynamic Vapor Sorption (DVS)

This protocol is based on the moisture sorption isotherm method, which leverages the higher hygroscopicity of amorphous lactose compared to its crystalline form.[3][24]

Objective: To determine the percentage of amorphous content in an **alpha-lactose** monohydrate sample.

Materials & Equipment:

- Dynamic Vapor Sorption (DVS) Analyzer
- Microbalance (resolution $\pm 0.1 \mu\text{g}$)
- Sample pans
- 100% crystalline **alpha-lactose** monohydrate (Reference Standard 1)
- 100% amorphous lactose (e.g., spray-dried or freeze-dried) (Reference Standard 2)
- Test samples with unknown amorphous content

Procedure:

- Preparation of Standards:
 - To prepare the 100% crystalline standard, condition **alpha-lactose** monohydrate at a high relative humidity (e.g., 90% RH) for 24 hours to ensure full crystallinity, followed by storage in a desiccator.[22]
 - The 100% amorphous standard can be prepared by spray drying or freeze drying a lactose solution.[22][24] Store immediately over a desiccant at low temperatures (e.g., 3°C) to prevent recrystallization.[22]
 - Prepare a series of calibration standards by accurately mixing the 100% amorphous and 100% crystalline standards to achieve known concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% w/w amorphous).
- Sample Analysis:

- Place a precisely weighed amount of the sample (typically 5-15 mg) into a DVS sample pan.
- Load the pan into the DVS instrument.
- Equilibrate the sample at 0% RH until a stable mass is achieved ($dm/dt \leq 0.002\% \text{ min}^{-1}$).
- Optional Preconditioning: To remove differences between various types of amorphous lactose (e.g., spray-dried vs. freeze-dried), precondition the sample at 35% RH before starting the isotherm measurement.[\[24\]](#)
- Begin the sorption isotherm measurement at a constant temperature (e.g., 25°C). Increase the RH in steps (e.g., 0% to 40% RH in 10% increments). The upper RH limit should be kept below the point where significant crystallization occurs for the calibration curve (typically $\leq 40\% \text{ RH}$).[\[22\]](#)
- At each RH step, allow the sample to equilibrate until a stable mass is recorded.
- Data Analysis:
 - Plot the equilibrium moisture content (% mass change) against the relative humidity for each calibration standard and the unknown sample.
 - Fit the sorption isotherm data (up to 40% RH) for each standard using the Brunauer, Emmett, and Teller (BET) model to calculate the monolayer moisture content (X_m).[\[24\]](#)
 - Create a calibration curve by plotting the calculated X_m values against the known amorphous content (%) of the standards. A linear correlation should be observed.[\[24\]](#)
 - Using the X_m value calculated for the unknown sample, determine its amorphous content from the linear calibration curve.

Protocol 2: Quantification of Amorphous Content using Differential Scanning Calorimetry (DSC)

This protocol quantifies amorphous content by measuring the heat released during the crystallization of the amorphous fraction upon heating.[\[1\]](#)

Objective: To determine the percentage of amorphous content by measuring the enthalpy of crystallization.

Materials & Equipment:

- Differential Scanning Calorimeter (DSC) with a cooling accessory
- Hermetically sealed aluminum pans and lids
- Crimper for sealing pans
- 100% amorphous lactose (Reference Standard)
- Test samples with unknown amorphous content

Procedure:

- Preparation of Standard:
 - Prepare a 100% amorphous lactose standard by spray drying or freeze drying.
 - Accurately weigh 3-5 mg of the 100% amorphous standard into an aluminum DSC pan and hermetically seal it.
- DSC Analysis of the Standard:
 - Place the sealed pan in the DSC cell. An empty, sealed pan should be used as a reference.
 - Equilibrate the sample at a low temperature (e.g., 25°C).
 - Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the crystallization event (e.g., to 200°C).
 - Record the heat flow. An exothermic peak will be observed, which corresponds to the crystallization of the amorphous lactose.

- Integrate the area of the exotherm to determine the specific enthalpy of crystallization ($\Delta H_{c,ref}$ in J/g). This value represents the energy released by a 100% amorphous sample.
- DSC Analysis of the Test Sample:
 - Accurately weigh 3-5 mg of the unknown sample into an aluminum DSC pan and hermetically seal it.
 - Run the same temperature program as used for the standard.
 - Integrate the area of the crystallization exotherm for the unknown sample to determine its specific enthalpy of crystallization ($\Delta H_{c,sample}$ in J/g).
- Data Analysis:
 - Calculate the percentage of amorphous content in the test sample using the following equation:

$$\% \text{ Amorphous Content} = (\Delta H_{c,sample} / \Delta H_{c,ref}) \times 100$$
 - Note: This method assumes that the presence of crystalline material does not affect the crystallization enthalpy of the amorphous fraction. The heating rate can influence the results, so it must be kept consistent across all measurements. For materials with low amorphous content, the heat flows can be very small, potentially requiring a more sensitive instrument like a microcalorimeter.[\[21\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. proUmid Amorphous Content | DVS amorphous analysis [proumid.com]
- 7. proumid.com [proumid.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. The effect of spray-drying feed temperature and subsequent crystallization conditions on the physical form of lactose | Semantic Scholar [semanticscholar.org]
- 10. Milling induced amorphisation and recrystallization of α -lactose monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comminution-amorphisation relationships during ball milling of lactose at different milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.waset.org [publications.waset.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigating the moisture-induced crystallization kinetics of spray-dried lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of milling on the caking behaviour of lactose - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 23. Quantifying low amorphous or crystalline amounts of alpha-lactose-monohydrate using X-ray powder diffraction, near-infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dairy-journal.org [dairy-journal.org]
- To cite this document: BenchChem. [Technical Support Center: Crystalline Alpha-Lactose Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080435#minimizing-amorphous-content-in-crystalline-alpha-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com